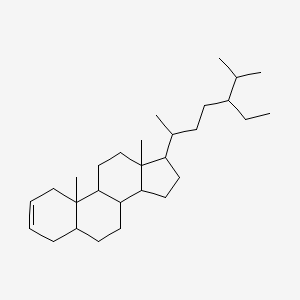
(24R)-Ethylcholest-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(24R)-Ethylcholest-2-ene is a sterol derivative with a specific stereochemistry at the 24th carbon position. Sterols are a subgroup of steroids and are an essential component of cell membranes, where they play a role in maintaining membrane structure and fluidity. The compound this compound is characterized by the presence of an ethyl group at the 24th carbon and a double bond between the second and third carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (24R)-Ethylcholest-2-ene typically involves the modification of naturally occurring sterols. One common starting material is β-sitosterol, which can be converted into this compound through a series of chemical reactions. The synthetic route may include steps such as oxidation, reduction, and selective functional group transformations to achieve the desired stereochemistry and double bond placement .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification of sterols from plant sources, followed by chemical modification. The process is optimized for yield and purity, often employing advanced techniques such as chromatography and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(24R)-Ethylcholest-2-ene undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like chromic acid or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds .
Wissenschaftliche Forschungsanwendungen
(24R)-Ethylcholest-2-ene has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its effects on cholesterol metabolism and cardiovascular health.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(24R,6E)-24-ethylcholest-6-hydroxyimino-4-en-3-one: A sterol derivative with a similar ethyl group at the 24th carbon but with additional functional groups and double bonds.
24R-cycloartan-3β,6α,16β,24,25-pentaol 3-O-β-D-glucopyranoside: Another sterol derivative with multiple hydroxyl groups and a glycoside moiety.
(22E,24R)-ergosta-4,7-22-triene-3,6-dione: A compound with a similar sterol backbone but different functional groups and double bond positions.
Uniqueness
(24R)-Ethylcholest-2-ene is unique due to its specific stereochemistry and the presence of an ethyl group at the 24th carbon. This structural feature distinguishes it from other sterol derivatives and influences its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C29H50 |
|---|---|
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H50/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8-9,20-27H,7,10-19H2,1-6H3 |
InChI-Schlüssel |
TZBLAUYQUCMXFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





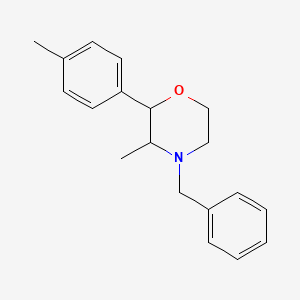
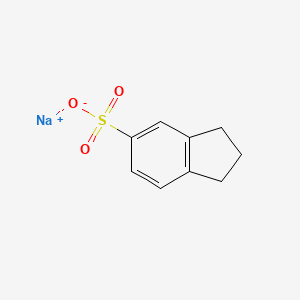


![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)
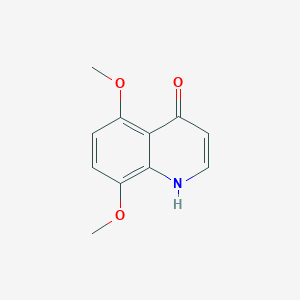
![3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide](/img/structure/B12110924.png)
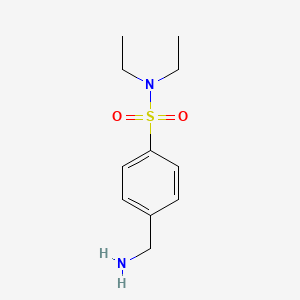
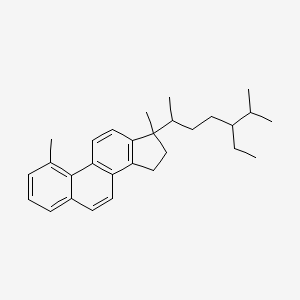
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
